N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide
Beschreibung
N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a tricyclic quinolinecarboxamide derivative synthesized as part of a program to optimize diuretic agents within the 4-hydroxyquinolin-2-one family . Structurally, it features a pyrido[3,2,1-ij]quinoline core annelated with a tetrahydropyridine ring, a 7-hydroxy group, and a 4-bromophenyl carboxamide substituent. Its synthesis involves the amidation of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with 4-bromoaniline under controlled thermal conditions .
The compound’s structure is confirmed via elemental analysis, NMR (¹H and ¹³C), and mass spectrometry . Pharmacologically, it is evaluated for diuretic activity in rat models, with comparisons to hydrochlorothiazide and structurally related pyrroloquinoline analogs (e.g., VI and VII) .
Eigenschaften
Molekularformel |
C19H15BrN2O3 |
|---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3/c20-12-6-8-13(9-7-12)21-18(24)15-17(23)14-5-1-3-11-4-2-10-22(16(11)14)19(15)25/h1,3,5-9,23H,2,4,10H2,(H,21,24) |
InChI-Schlüssel |
UMIVPGXFQNRTOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of ester 2. Ethanol, generated in situ, is distilled off to drive the equilibrium toward product formation. Key optimizations include:
Workup and Purification
Post-reaction, the mixture is cooled to 100°C, and ethanol (10–15 mL) is added to precipitate the crude product. Recrystallization from a DMF-ethanol mixture (1:3 v/v) yields pure 3l as colorless crystals.
Synthesis Data for Compound 3l
| Parameter | Value |
|---|---|
| Yield | 96% |
| Melting Point | 198–200°C |
| Recrystallization Solvent | DMF-Ethanol (1:3) |
| Reaction Time | 10 minutes |
Structural Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum (DMSO-, 360 MHz) of 3l exhibits distinct signals:
Mass Spectrometry and Elemental Analysis
-
EI-MS: m/z 398/400 [M] (1:1 ratio for ).
-
Elemental Analysis:
Comparative Analysis of Alternative Methods
While the solvent-free aminolysis method is optimal for 3l, alternative routes include:
-
Bromobenzene-Mediated Aminolysis: Requires 48-hour reflux and 40% excess aniline, yielding ≤60%.
-
One-Pot Cyclization-Aminolysis: Combines β-diketones and acrylonitrile with anilines but suffers from regiochemical ambiguity.
Discussion of Reaction Efficiency and Scalability
The solvent-free protocol achieves a 96% yield, surpassing traditional methods by 36%. The absence of bromobenzene reduces toxicity, while the short reaction time (10 minutes) enhances throughput. Scalability is demonstrated at 0.01 mol scale, with linear yield maintenance observed in pilot trials .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(4-Bromphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]chinolin-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie PCC (Pyridiniumchlorchromat) zu einem Keton oxidiert werden.
Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) zu Alkoholen reduziert werden.
Substitution: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: PCC in Dichlormethan (DCM) bei Raumtemperatur.
Reduktion: NaBH4 in Methanol bei 0 °C.
Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Triethylamin (TEA) in einem aprotischen Lösungsmittel wie DMF (Dimethylformamid).
Hauptprodukte
Oxidation: Umwandlung der Hydroxylgruppe in ein Keton.
Reduktion: Umwandlung von Carbonylgruppen in Alkohole.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-(4-Bromphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]chinolin-6-carboxamid beinhaltet wahrscheinlich die Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Chinolinkern kann in die DNA interkalieren oder Enzyme durch Bindung an ihre aktiven Zentren hemmen, während die Bromphenylgruppe die Bindungsaffinität durch Halogenbindungen oder hydrophobe Wechselwirkungen verstärken kann.
Wirkmechanismus
The mechanism of action of N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes by binding to their active sites, while the bromophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Pyrroloquinoline Carboxamides (VI and VII)
Pyrroloquinoline derivatives (e.g., VI: 6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid anilides) share a trihydropyrrole ring annelated to the quinolone core instead of tetrahydropyridine. Key differences include:
- Ring Saturation : The pyrido variant’s tetrahydropyridine ring introduces an additional methylene unit, enhancing solubility and bioavailability .
- Diuretic Activity: Pyrido derivatives generally exhibit superior diuretic effects. For example, N-(4-methoxyphenyl)-pyridoquinoline-6-carboxamide (2g) increased urine output by 147% vs. control, outperforming pyrroloquinoline analogs (125%) and hydrochlorothiazide (135%) .
Substituent Effects on Aryl Carboxamide Fragments
The aryl group’s substituent significantly impacts activity:
* references a related 9-bromo-pyridoquinoline anilide with diuretic activity, suggesting bromine substitution may retain efficacy but requires specific positioning .
Positional Isomerism
- Methoxy Group : Moving the methoxy group from para (2g) to meta (2f) or ortho (2e) reduces activity. For example, 2e (ortho-OCH₃) showed 130% activity, while 2f (meta-OCH₃) dropped to 110% .
- Hydroxy Group : 3-Hydroxy (2c) outperformed 2-hydroxy (2b), indicating meta-substitution favors target engagement .
Pharmacological Performance and Structural Insights
Mechanistic Implications
The pyrido[3,2,1-ij]quinoline scaffold’s expanded ring system likely improves binding to renal tubular targets (e.g., Na⁺/K⁺/Cl⁻ cotransporters) by increasing hydrophobicity and conformational flexibility . The 4-methoxy group in 2g enhances hydrogen bonding and π-π stacking with hydrophobic pockets, while bulky groups (e.g., 4-ethoxy in 2h) disrupt these interactions .
Comparative Efficacy
Biologische Aktivität
N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a bromophenyl group and a quinoline moiety, which are known to influence its pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the condensation of α-haloketones with thioamides under acidic conditions.
- Bromination : The introduction of the bromophenyl group is performed using bromine or N-bromosuccinimide (NBS).
- Quinoline Moiety Construction : The final steps involve constructing the quinoline structure and forming the amide bond.
These synthetic pathways highlight the compound's intricate chemical architecture and its potential for further modifications to enhance biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound appears to interact with various enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in therapeutic contexts where modulation of enzyme activity is desired.
- Diuretic Effects : Similar compounds have demonstrated significant diuretic actions. For instance, studies suggest that certain pyridiquinolines exhibit diuretic effects that surpass those of traditional diuretics like hydrochlorothiazide .
Case Studies and Research Findings
- Diuretic Activity : A study indicated that derivatives of pyridoquinoline compounds showed statistically significant diuretic effects in controlled trials involving animal models. These findings suggest that this compound could be developed as a novel diuretic agent .
- Anticancer Potential : Preliminary research suggests that similar compounds may exhibit antiproliferative effects against various cancer cell lines. The structural similarities with other known anticancer agents indicate a potential pathway for further investigation into its efficacy against malignancies .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound relative to others in its class, the following table summarizes key findings from various studies:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
